molecular formula C17H21N3O5 B5615807 2,6-dimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide

2,6-dimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide

カタログ番号 B5615807
分子量: 347.4 g/mol
InChIキー: DGZHPHGZVZZRDR-RISCZKNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex nicotinamide derivatives involves several steps including etherification, oximation, and Beckmann rearrangement processes. For example, similar compounds have been prepared through reactions starting from base materials like rotenone and dimethyloxosulphonium methylide, followed by structural identification using techniques like 1H NMR and MS (Chen, Ye, & Hu, 2012). Additionally, nicotinamide derivatives have been synthesized from nicotinaldehyde and nicotinhydrazine, characterized by 1H NMR, ER, and MS spectra (Hu, Huang, Zhang, Huang, & Wang, 2010).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is often characterized using X-ray diffraction and spectroscopic methods, including infrared (IR), ultraviolet (UV), and single crystal X-ray diffraction analysis. For instance, a study detailed the molecular structure of a related compound as mononuclear with distorted octahedral stereochemistry, using DFT calculations for optimization and analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and other properties (Kaya et al., 2017).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, they have been used in reactions leading to the synthesis of compounds with potential activity as muscarinic receptor agonists (Hu et al., 2010). Another study focused on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, investigating its interactions and potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

特性

IUPAC Name

2,6-dimethoxy-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-10-6-12(25-20-10)7-11-8-24-9-14(11)18-16(21)13-4-5-15(22-2)19-17(13)23-3/h4-6,11,14H,7-9H2,1-3H3,(H,18,21)/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZHPHGZVZZRDR-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=C(N=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C(N=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。